An In-depth Technical Guide to 3'-Methoxypropiophenone: Synthesis, Characterization, and Application
An In-depth Technical Guide to 3'-Methoxypropiophenone: Synthesis, Characterization, and Application
A Note on Chemical Identity: This guide focuses on the well-documented chemical intermediate 3'-Methoxypropiophenone (CAS: 37951-49-8) . The initial query for 3-(3-Methoxyphenyl)-2'-methylpropiophenone (CAS: 898774-37-3) did not yield significant public data, suggesting it is a far less common compound. Given the structural similarities and the extensive body of research on 3'-Methoxypropiophenone as a critical precursor in pharmaceutical manufacturing, it is the subject of this comprehensive review, which is likely to be of greater value to researchers, scientists, and drug development professionals.
Introduction
3'-Methoxypropiophenone is an aromatic ketone that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its structural architecture, featuring a methoxy-substituted phenyl ring attached to a propanone backbone, makes it a versatile and highly valuable building block.[1][2] While it finds use in the synthesis of various organic molecules, its most prominent role is as a key starting material in the industrial production of Tapentadol, a centrally acting opioid analgesic for managing moderate to severe pain.[3][4][5] This guide provides a detailed exploration of the physicochemical properties, spectroscopic characterization, synthesis protocols, and core applications of 3'-Methoxypropiophenone, offering field-proven insights for professionals in drug discovery and chemical development.
PART 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Chemical Structure and Identifiers
The molecular structure of 3'-Methoxypropiophenone consists of a propiophenone core with a methoxy group at the meta-position (position 3) of the phenyl ring.
Caption: Chemical Structure of 3'-Methoxypropiophenone
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 37951-49-8 | [2][6] |
| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [5][6] |
| Molecular Formula | C10H12O2 | [2][6] |
| Molecular Weight | 164.20 g/mol | [5][6] |
| Synonyms | 3-Methoxypropiophenone, m-Methoxypropiophenone, 3-Methoxyphenyl ethyl ketone | [2][6] |
| InChI Key | LPDJHUUWTGXTCU-UHFFFAOYSA-N |[2][7] |
Physicochemical Data
The physical properties of 3'-Methoxypropiophenone dictate its handling, storage, and reaction conditions. It is typically a liquid at room temperature.[1][2]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 259 °C | [2][8] |
| Density | ~1.08 g/cm³ | [1][2] |
| Flash Point | 98.9 °C | [1][8] |
| Refractive Index | ~1.523 | [1][2] |
| Solubility | Good solubility in common organic solvents | [1] |
| Storage | Sealed in a dry place at room temperature |[2] |
PART 2: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical intermediate used in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of 3'-Methoxypropiophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is fundamental for confirming the compound's proton framework. The spectrum typically shows a triplet for the methyl group and a quartet for the methylene group of the ethyl ketone chain, along with characteristic signals for the aromatic protons and the methoxy group singlet.[2]
Table 3: Representative ¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source(s) |
|---|---|---|---|---|
| -CH₃ (ethyl) | 1.23 | triplet | 7.3 | [2] |
| -CH₂- (ethyl) | 3.00 | quartet | 7.3 | [2] |
| -OCH₃ | 3.86 | singlet | N/A | [2] |
| Aromatic H | 7.10 | dd | 7.9, 2.4 | [2] |
| Aromatic H | 7.37 | t | 7.9 | [2] |
| Aromatic H | 7.50 | t | 2.4 | [2] |
| Aromatic H | 7.54 | d | 7.9 | [2] |
Solvent: CDCl₃
High-Performance Liquid Chromatography (HPLC)
Purity analysis and quantification are routinely performed using reverse-phase HPLC. A typical method provides excellent separation and resolution.
-
Column: Newcrom R1 or equivalent C18 column.[7]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[7]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Rationale: This method is robust, scalable for preparative separation of impurities, and suitable for pharmacokinetic studies.[7] The use of formic acid as a modifier makes the mobile phase compatible with mass spectrometry, allowing for impurity identification.
PART 3: Synthesis Methodologies
The efficient synthesis of 3'-Methoxypropiophenone is crucial for its commercial viability as a pharmaceutical intermediate. Several routes have been developed, with the Grignard reaction being one of the most effective and widely adopted methods.[3][9]
Primary Synthesis Route: Grignard Reaction
This approach involves the reaction of a Grignard reagent, prepared from m-bromoanisole, with propionitrile.[9] This method is favored for its high yield and operational simplicity, making it suitable for industrial-scale production.[3]
Caption: Grignard-based synthesis workflow for 3'-Methoxypropiophenone.
This protocol is adapted from established patent literature, demonstrating a high-yield process.[3][9]
-
Grignard Reagent Preparation:
-
Charge a reaction vessel with magnesium powder (1.0 mol), anhydrous aluminum trichloride (catalyst), and tetrahydrofuran (THF).[9]
-
Slowly add a solution of m-bromoanisole (1.0 mol) in THF, maintaining the temperature at 50-55 °C to sustain a gentle reflux.[3]
-
After the addition is complete, continue to reflux for 0.5-1.0 hour to ensure the complete formation of the Grignard reagent.[9]
-
Causality: THF is the solvent of choice as it stabilizes the Grignard reagent. The catalytic amount of AlCl₃ facilitates the reaction. Temperature control is critical to manage the exothermic reaction and prevent side product formation.
-
-
Reaction with Propionitrile:
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in a cold-water bath and slowly add 3.0 M hydrochloric acid to decompose the intermediate addition product.[8]
-
Separate the inorganic and organic phases.
-
Distill the organic phase to remove THF, followed by vacuum distillation to purify the final product, 3'-Methoxypropiophenone. A yield of over 88% can be achieved with this method.[3][8]
-
Causality: Acidic work-up is necessary to hydrolyze the magnesium complex formed after the nitrile addition and to protonate the resulting imine, which then hydrolyzes to the ketone.
-
PART 4: Core Application in Pharmaceutical Development
The primary driver for the large-scale production of 3'-Methoxypropiophenone is its role as a cornerstone intermediate in the synthesis of Tapentadol.[5][9][10]
Role as a Tapentadol Precursor
Tapentadol is an analgesic with a dual mechanism of action.[10][11] The synthesis of this complex molecule begins with 3'-Methoxypropiophenone, which provides the essential m-methoxyphenyl ketone scaffold.[5] The subsequent synthetic steps build upon this core structure to introduce the required chiral centers and the dimethylamino group.[4][5]
Caption: Synthetic pathway from 3'-Methoxypropiophenone to Tapentadol.
One common synthetic route involves an initial Mannich reaction to install the aminomethyl group.
This protocol outlines the first key transformation of 3'-Methoxypropiophenone towards the Tapentadol core.[5]
-
Reaction Setup: Charge a reactor with 3'-Methoxypropiophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent like ethanol or isopropanol.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Isolation: Cool the reaction mixture to allow the product, the Mannich base hydrochloride, to crystallize. Filter and wash the solid with a cold solvent (e.g., acetone) to obtain the intermediate.
-
Causality: The Mannich reaction is a classic carbon-carbon bond-forming reaction that is highly effective for aminomethylation of an acidic proton adjacent to a carbonyl group. The acidic conditions generate the electrophilic Eschenmoser's salt in situ from formaldehyde and dimethylamine, which then reacts with the enol form of the ketone.
PART 5: Safety and Handling
Adherence to safety protocols is paramount when handling any chemical reagent. 3'-Methoxypropiophenone is considered harmful if swallowed, in contact with skin, or if inhaled.[12]
Table 4: GHS Hazard and Precautionary Information
| Category | Code | Statement | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [2][12] |
| Signal Word | Warning | [2][12] | |
| Hazard Statement | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [12] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [12] |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [12] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water |[12] |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][15]
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[13]
Conclusion
3'-Methoxypropiophenone stands out as a chemical intermediate of significant industrial and pharmaceutical relevance. Its well-defined physicochemical properties, established synthesis routes, and clear analytical profile make it a reliable building block for complex molecule synthesis. Its indispensable role as the primary precursor for the analgesic Tapentadol solidifies its importance in modern drug development and manufacturing, demonstrating the critical link between foundational organic chemistry and the production of life-improving medicines.
References
- Supporting Inform
- Pharmaffiliates. (n.d.). 3'-Methoxy-2-methylpropiophenone. (URL: )
- ChemicalBook. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. (URL: )
- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone. (URL: )
- ChemBK. (2024, April 9). 3'-methoxypropiophenone. (URL: )
- ChemicalBook. (2024, April 15).
- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone. (URL: )
- Patsnap. (n.d.). Synthesis method for 3-methoxypropiophenone - Eureka. (URL: )
- PMC. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. (URL: )
- ChemicalBook. (n.d.). Methoxypropiophenone(121-97-1) 1H NMR spectrum. (URL: )
- PrepChem.com. (n.d.). Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone. (URL: )
- Echemi. (n.d.). 3′-Methoxypropiophenone | 37951-49-8. (URL: )
- National Center for Biotechnology Information. (n.d.). 3'-Methoxypropiophenone. PubChem. (URL: )
- Benchchem. (n.d.). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis. (URL: )
- Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS. (URL: )
- ChemicalBook. (2025, August 8). 3'-methoxypropiophenone. (URL: )
- Apicule. (n.d.). 3′-Methoxypropiophenone (CAS No: 37951-49-8)
- Merck Millipore. (n.d.).
- SAFETYD
- British Pharmacopoeia. (2013, June 11).
- Fisher Scientific. (2010, June 7).
- SIELC Technologies. (2018, May 16). 3'-Methoxypropiophenone. (URL: )
- Google Patents. (n.d.). CN101671245B - Process for preparing 3-methoxypropiophenone. (URL: )
- Sigma-Aldrich. (n.d.). Methyl 3-(3-methoxyphenyl)
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